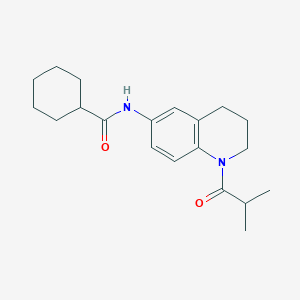

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

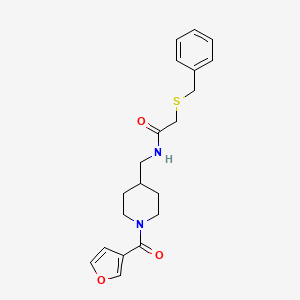

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a compound that belongs to the chemical family of tetrahydroquinolines. These compounds have been the subject of considerable research due to their interesting chemical and physical properties, and potential applications in various fields.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves the reaction of corresponding carboxamides with various reagents. For example, tetrahydroisoquinoline derivatives have been synthesized through reactions involving phenoxymethyloxiranes or secondary amines to afford new propanediol or aminopropanol derivatives respectively (Aghekyan et al., 2015). Moreover, the synthesis of related compounds like 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines has been reported, indicating diverse methods for creating tetrahydroquinoline frameworks (Liu et al., 2015).

Molecular Structure Analysis

The molecular structure of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide would be expected to exhibit typical features of tetrahydroquinoline derivatives, including the presence of a tetrahydroquinoline core attached to a cyclohexanecarboxamide moiety. These structures are often elucidated using methods like IR, NMR spectroscopy, and mass spectrometry (Gein et al., 2011).

Chemical Reactions and Properties

Tetrahydroquinolines typically undergo various chemical reactions, including cycloadditions, Knoevenagel condensations, and reactions with acrylamides and amines. These reactions lead to a wide range of derivatives, showcasing the chemical versatility of the tetrahydroquinoline core (Kasturi & Sharma, 1975).

Physical Properties Analysis

The physical properties of tetrahydroquinoline derivatives like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide would typically include solid-state properties, solubility in various solvents, and melting points. These properties are crucial for determining the compound's suitability for different applications and for designing crystallization and purification strategies.

Chemical Properties Analysis

Chemically, tetrahydroquinoline derivatives exhibit a range of properties depending on their specific functional groups and structure. They may engage in hydrogen bonding, aromatic stacking interactions, and various organic reactions, contributing to their diverse chemical behavior and applications in synthetic chemistry (Sirakanyan et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Researchers have developed metal-free oxidative functionalization methods for the synthesis of isoquinolinonediones, a class of compounds closely related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide. These methods involve C(sp3)–H bond cleavage, alkylation, and intramolecular cyclization, providing new pathways for synthesizing 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives and their transformation into tetrahydrofuro[2,3-c]isoquinolin-5(2H)-one derivatives (Zhu, Zhou, & Xia, 2016).

Antimicrobial Activity

Certain derivatives of tetrahydroquinoline, structurally similar to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, have been synthesized and evaluated for their antimicrobial properties. These compounds show promising antimicrobial activity, highlighting the potential of tetrahydroquinoline derivatives in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Anticancer Applications

A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which are structurally related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, have been developed as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit significant cytotoxicity against prostate cancer cells, with one of the compounds showing marked anti-HDAC and antiproliferative activity, leading to tumor growth inhibition in a xenograft tumor model (Liu et al., 2015).

Novel Synthetic Approaches

Innovative synthetic methods have been developed for the construction of isoquinoline-1,3-diones via a copper-catalyzed radical aminoarylation of acrylamide. This process utilizes sequential radical addition and cyclization pathways, contributing to the field of synthetic organic chemistry and potentially providing new routes for the synthesis of compounds related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide (Xia et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-14(2)20(24)22-12-6-9-16-13-17(10-11-18(16)22)21-19(23)15-7-4-3-5-8-15/h10-11,13-15H,3-9,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMIPCNFEUMDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

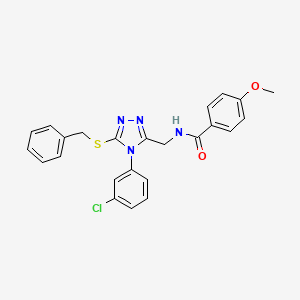

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2487261.png)

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)